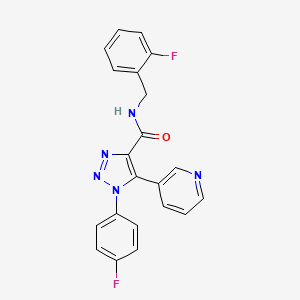

![molecular formula C19H18N8OS B2504463 1-(6-(1H-吡唑-1-基)嘧啶-4-基)-N-(苯并[c][1,2,5]噻二唑-4-基)哌啶-3-甲酰胺 CAS No. 1334371-93-5](/img/structure/B2504463.png)

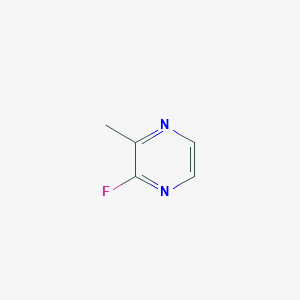

1-(6-(1H-吡唑-1-基)嘧啶-4-基)-N-(苯并[c][1,2,5]噻二唑-4-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery and Characterization of mGlu4 PAMs

The research presented in the first paper focuses on the development of a novel series of compounds that act as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4). These compounds, specifically 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides, have shown improved metabolic clearance and CYP1A2 profiles, which are advantageous over previously discovered mGlu4 PAMs. One compound in particular, 27o (VU6001376), demonstrated potent activity with an EC50 of 50.1 nM and was able to reverse haloperidol-induced catalepsy in a rodent model, suggesting potential therapeutic applications in Parkinson's disease .

Synthesis and Mechanistic Studies of Pyrazole Derivatives

The second paper provides insight into the synthesis and functionalization reactions of 1H-pyrazole derivatives. The study reports the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide with a good yield of 69%. Additionally, an alternative product, a 3H-imidazo[4,5-b]pyridine derivative, was synthesized under different reaction conditions. The structures of these compounds were confirmed spectroscopically, and the reaction mechanism was explored theoretically, providing a deeper understanding of the chemical behavior of these pyrazole-based compounds .

Molecular Structure Analysis

Both papers contribute to the molecular structure analysis of pyrazole-containing compounds. The first paper identifies a potent mGlu4 PAM with a specific pyrazolo[4,3-b]pyridin-3-yl moiety, which is crucial for its biological activity . The second paper discusses the synthesis of a pyrazole carboxamide and an imidazo[4,5-b]pyridine derivative, highlighting the versatility of the pyrazole core when engaged in different chemical reactions . These findings are significant as they provide a foundation for understanding the structural requirements for biological activity and the potential for creating diverse derivatives from a common molecular scaffold.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are of particular interest. The first paper does not detail the synthesis of the mGlu4 PAMs but emphasizes the improved metabolic profiles of these compounds . In contrast, the second paper elaborates on the functionalization reactions of a pyrazole derivative, showcasing the transformation of a carboxylic acid to a carboxamide and the formation of an imidazo[4,5-b]pyridine derivative under different conditions . These reactions are not only relevant for the synthesis of new compounds but also for understanding the reactivity and potential modifications of the pyrazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in both papers are crucial for their potential therapeutic applications. The first paper highlights the excellent pharmacokinetic profile of the mGlu4 PAM, including its half-life and metabolic clearance, which are important for its in vivo efficacy . The second paper, while not explicitly discussing the physical properties of the synthesized compounds, provides a basis for inferring such properties through the detailed description of the synthesis and structural determination . These analyses are essential for the design of compounds with desirable pharmacological profiles.

科学研究应用

噻唑-氨基哌啶杂合类似物作为结核分枝杆菌抑制剂

噻唑-氨基哌啶杂合类似物已被设计并合成,作为结核分枝杆菌GyrB的新型抑制剂。这些化合物对结核分枝杆菌溶解微菌(MS)GyrB ATP酶测定、结核分枝杆菌(MTB)DNA拓扑异构酶超螺旋测定以及在测试浓度下无细胞毒性的抗结核活性显示出有希望的活性。这项研究突出了噻唑-氨基哌啶杂合在开发新的抗结核药剂方面的潜力(Jeankumar等人,2013)。

抗炎和镇痛剂

已合成并评估了源自维斯那金酮和海里宁酮的新型杂环化合物,以了解它们的镇痛和抗炎活性。这些化合物显示出显着的COX-2抑制活性、镇痛活性和抗炎活性,表明它们在治疗炎症和疼痛中作为治疗剂的潜力(Abu-Hashem等人,2020)。

哌嗪连接的双(吡唑并嘧啶)合成

已报道使用双(苯并呋喃-烯胺酮)杂合作为关键中间体合成哌嗪连接的双(吡唑并嘧啶)的有效程序。这些化合物是在微波辐射下合成的,展示了创造具有潜在生物活性的双(嘧啶)的创新方法(Mekky等人,2021)。

抗癌和抗-5-脂氧合酶剂

已合成并评估了一系列新型吡唑并嘧啶衍生物,作为抗癌和抗-5-脂氧合酶剂。这些化合物对HCT-116和MCF-7癌细胞系显示出显着的细胞毒活性并抑制5-脂氧合酶,表明它们在癌症和炎症治疗中的潜力(Rahmouni等人,2016)。

作用机制

Target of Action

It is mentioned that these compounds are used for the treatment or prophylaxis of cardiovascular and renal diseases , suggesting that they may interact with targets related to these diseases.

Mode of Action

It is known that these compounds are derivatives of 6-(1h-pyrazol-1-yl)pyrimidin-4-amine , which suggests that they might share similar modes of action with other pyrazole and pyrimidine derivatives

Biochemical Pathways

Given its potential use in treating cardiovascular and renal diseases , it can be inferred that it may affect pathways related to these conditions.

Result of Action

It is known that these compounds are used for the treatment or prophylaxis of cardiovascular and renal diseases , suggesting that they may have beneficial effects at the molecular and cellular levels in these conditions.

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8OS/c28-19(23-14-5-1-6-15-18(14)25-29-24-15)13-4-2-8-26(11-13)16-10-17(21-12-20-16)27-9-3-7-22-27/h1,3,5-7,9-10,12-13H,2,4,8,11H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDGYELIRVFKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)